6-(3-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 6-(3-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired triazolothiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(3-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes such as MurB, while its antifungal activity is linked to the inhibition of CYP51 . The compound’s anticancer activity is believed to involve the inhibition of aromatase enzymes, leading to reduced estrogen production and subsequent inhibition of cancer cell growth .
Comparison with Similar Compounds
6-(3-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
3-Phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: This compound also exhibits significant biological activities, including antibacterial and antifungal properties.
6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure, this compound has been studied for its potential as an antimicrobial agent.
Pyrazole Bearing [1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives: These derivatives have shown promising antimicrobial and antifungal activities, making them potential candidates for drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H12N4OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4OS/c1-21-13-9-5-8-12(10-13)15-19-20-14(17-18-16(20)22-15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
HHRDXWUMKGAVBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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